3-(dimethylamino)-N'-hydroxypropanimidamide
Description
3-(Dimethylamino)-N'-hydroxypropanimidamide is a hydroxypropanimidamide derivative characterized by a dimethylamino (-N(CH₃)₂) group at the 3-position of the propanimidamide backbone. This compound is part of a broader class of amidines and hydroxamic acid derivatives, which are widely studied for their biological activities and chemical reactivity.
Hydroxypropanimidamide derivatives are often explored as intermediates in medicinal chemistry, particularly for their roles as enzyme inhibitors or ligands for ion channels. For example, compounds like 4-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (derived from 3-(4-chlorophenyl)-N’-hydroxypropanimidamide) exhibit dual TRPA1/TRPV1 antagonism, highlighting the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
3-(dimethylamino)-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXWUQNIEZZMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913430 | |
| Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98138-26-2 | |
| Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N’-hydroxypropanimidamide typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrolysis of the resulting adduct . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(dimethylamino)-N’-hydroxypropanimidamide can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 3-(dimethylamino)-N'-hydroxypropanimidamide exhibits notable biological activity, particularly in the development of pharmaceuticals. Its potential therapeutic effects include:
- Antinociceptive Properties: The compound has been studied for its analgesic effects, with mechanisms involving interactions with opioid receptors. This positions it as a candidate for pain management therapies, potentially offering alternatives to traditional opioid medications .
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
Case Study:
A study evaluated the efficacy of this compound in pain models, demonstrating its ability to modulate pain pathways effectively. The compound's interaction with μ-opioid receptors showed promising results in reducing pain responses in animal models .
Chemical Synthesis
Role as an Intermediate:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, which can be leveraged to create novel compounds with desired properties.
Material Science
Polymer Applications:
The compound has been explored for use in synthesizing polymers and hydrogels due to its ability to impart specific properties such as pH responsiveness and biocompatibility. For example:
- Self-Healing Hydrogels: Research has demonstrated the utility of this compound as a monomer in creating self-healing hydrogels that respond to environmental stimuli. These materials have potential applications in drug delivery systems and tissue engineering .
Interaction Studies
Biological Interaction Mechanisms:
Understanding how this compound interacts with biological systems is crucial for its application development. Studies have focused on its binding affinity and selectivity towards various biological targets, including enzymes and receptors.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(diethylamino)-N'-hydroxypropanimidamide | C7H15N3O | Similar amine group but different alkyl substituents; potential differences in biological activity. |
| N'-hydroxy-3-(methylamino)propanimidamide | C5H12N4O | Contains a methylamino group; may exhibit different pharmacological properties. |
| 3-(2-ethoxyethoxy)-N'-hydroxypropanimidamide | C9H19N3O3 | More complex ether structure; potentially different solubility and reactivity profiles. |
Mechanism of Action
The mechanism by which 3-(dimethylamino)-N’-hydroxypropanimidamide exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its amine and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Hydroxypropanimidamides
Key Structural Variations:
- Substituents on the aromatic/heterocyclic ring
- Alkyl vs. aryl groups on the amidine backbone
- Position and type of amino groups
Table 1: Comparative Analysis of Hydroxypropanimidamide Derivatives
Key Findings:
- Bioactivity : The 4-chlorophenyl variant () demonstrates significant TRP channel antagonism, whereas pyrazole-substituted analogs (–11) are prioritized for their synthetic accessibility and purity.
- Steric and Electronic Effects: Bulky substituents (e.g., 4-chloro-3,5-dimethylpyrazole) may enhance stability or target binding compared to smaller groups like dimethylamino .
Contrast with Hydroxypropanimidamides:
While hydroxypropanimidamides focus on bioactivity, dimethylamino-propyl derivatives (e.g., EDC) prioritize chemical reactivity. This distinction underscores the role of functional groups in dictating application domains.
Pharmacological vs. Physicochemical Properties
Solubility and Reactivity:
- Hydroxypropanimidamides with polar groups (e.g., -OH, -NH₂) exhibit higher aqueous solubility, critical for drug delivery.
- Dimethylamino groups enhance basicity and nucleophilicity, influencing interactions with biological targets or crosslinking efficiency .
Stability:
- Bulky tert-butylphenoxy substituents () may improve metabolic stability compared to smaller alkyl groups, as seen in (1Z)-3-(2-tert-butylphenoxy)-N'-hydroxypropanimidamide.
Biological Activity
3-(Dimethylamino)-N'-hydroxypropanimidamide (CAS No. 98138-26-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and associated case studies.
The biological activity of this compound is largely influenced by its structural features, which allow it to interact with various biological targets.
Target Interactions
- Receptor Binding : Similar compounds, particularly indole derivatives, have shown high affinity for multiple receptors, suggesting that this compound may also bind effectively to specific receptor sites, influencing cellular functions and signaling pathways.
- Biochemical Pathways : The compound is hypothesized to influence various biochemical pathways due to its structural similarity to other biologically active compounds. This could lead to diverse effects at the molecular level.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives containing similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, a related compound with a 3-(N,N-dimethylamino)propyl substituent showed a cytotoxic concentration (CC50) of 58.4 µM against the HT29 colorectal cancer cell line, which is comparable to established chemotherapeutics like cisplatin .
- Allergic Reactions : A notable case study reported a patient with eyelid dermatitis linked to sensitization from compounds containing dimethylamino groups, highlighting the potential for allergic reactions associated with exposure to this class of chemicals . The mechanism proposed involves enzymatic hydrolysis leading to the release of allergenic components in the skin.
Case Studies
A review of literature reveals several case studies that illustrate the biological impact of related compounds:
- Eyelid Dermatitis Case Study : A 42-year-old woman experienced severe eyelid dermatitis attributed to contact allergy from 3-(dimethylamino)propylamine (DMAPA), a precursor in the synthesis of surfactants like cocamidopropyl betaine (CAPB). Patch testing confirmed DMAPA as the allergen, leading to avoidance strategies that resulted in complete resolution of symptoms .
- Anticancer Studies : In a study evaluating new oxazolo[5,4-d]pyrimidines, one derivative containing a dimethylamino group exhibited potent anticancer properties in vitro, demonstrating significant selectivity against cancer cells compared to normal human dermal fibroblasts (NHDFs) .
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer | Cytotoxic activity against HT29 cell line; CC50 = 58.4 µM compared to cisplatin (47.2 µM) |
| Allergic Reactions | Contact allergy linked to DMAPA; significant clinical implications in dermatology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
